2,5-Dichloro-4-nitropyridine 1-oxide
Overview
Description
2,5-Dichloro-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C5H2Cl2N2O3 . It has a molecular weight of 208.99 . The compound appears as a yellow solid .
Synthesis Analysis
The synthesis of nitropyridines, such as 2,5-Dichloro-4-nitropyridine 1-oxide, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The InChI code for 2,5-Dichloro-4-nitropyridine 1-oxide is 1S/C5H2Cl2N2O3/c6-3-2-8(10)5(7)1-4(3)9(11)12/h1-2H . The key for this InChI code is XXLFCBBWDXLUOK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,5-Dichloro-4-nitropyridine 1-oxide has a density of 1.8±0.1 g/cm3 . It has a boiling point of 429.3±40.0 °C at 760 mmHg . The compound has a molar refractivity of 42.7±0.5 cm3 . It has 5 hydrogen bond acceptors and 0 hydrogen bond donors . The compound has a polar surface area of 71 Å2 and a polarizability of 16.9±0.5 10-24 cm3 . Its surface tension is 68.7±7.0 dyne/cm and it has a molar volume of 116.6±7.0 cm3 .Scientific Research Applications
Preparation of Rho-Kinase Inhibitors
2,4-Dichloro-5-nitropyridine, a compound closely related to 2,5-Dichloro-4-nitropyridine, has been used in the preparation of Rho-Kinase inhibitors . These inhibitors display antihypertensive activity, indicating potential applications in the treatment of hypertension.
Synthesis of Stearoyl-CoA Desaturase (SCD) Inhibitors
2,4-Dichloro-5-nitropyridine has been used in the synthesis of potent and selective stearoyl-CoA desaturase (SCD) inhibitors . SCD is an enzyme involved in fatty acid metabolism, and its inhibitors have potential therapeutic applications in conditions like obesity and metabolic syndrome.
Intermediate in Solid-Phase Synthesis of Diaminopurines
2,4-Dichloro-5-nitropyridine has been used as an intermediate in a solid-phase synthesis of diaminopurines . Diaminopurines are analogs of adenine and have potential applications in the development of antiviral and anticancer drugs.
Safety and Hazards
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2,5-dichloro-4-nitropyridine 1-oxide belongs, are known to interact with various biological targets, depending on their specific substitutions and functional groups .
Mode of Action
Nitropyridines, in general, are known to undergo various chemical reactions, including electrophilic aromatic substitution and [1,5] sigmatropic shift . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Nitropyridines are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dichloro-4-nitropyridine 1-oxide . These factors could include temperature, pH, and the presence of other compounds or substances that could interact with 2,5-Dichloro-4-nitropyridine 1-oxide.
properties
IUPAC Name |
2,5-dichloro-4-nitro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O3/c6-3-2-8(10)5(7)1-4(3)9(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLFCBBWDXLUOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C[N+](=C1Cl)[O-])Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624366 | |
Record name | 2,5-Dichloro-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4-nitropyridine 1-oxide | |
CAS RN |
405230-81-1 | |
Record name | 2,5-Dichloro-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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